molecular formula C19H17NO5 B2747909 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid CAS No. 2044773-70-6

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid

Cat. No. B2747909
M. Wt: 339.347
InChI Key: QLCBWAPLQFXHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid” is a compound with the molecular formula C19H17NO5 . It has a molecular weight of 339.34 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and InChI code. The IUPAC name is “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid” and the InChI code is "1S/C19H17NO5/c21-17(22)19(24)10-20(11-19)18(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,24H,9-11H2,(H,21,22)" .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 339.34 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

This compound and its derivatives, including fluorinated heterocyclic amino acids, have shown high potential as building blocks in medicinal chemistry. For instance, synthetic strategies toward 3-fluoroazetidine-3-carboxylic acid, a closely related compound, evaluate its utility as a new cyclic fluorinated beta-amino acid, highlighting its significance in drug design and synthesis (Van Hende et al., 2009).

Anti-inflammatory Agents

Certain members of the N-(fluorenyl-9-methoxycarbonyl) amino acids series possess broad-spectrum anti-inflammatory activity. These compounds are active against models where activated T lymphocytes or leukocyte infiltration is implicated, suggesting their potential as therapeutic agents for inflammatory diseases (Burch et al., 1991).

Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes (CNTs), demonstrating their capability to create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application is vital for the dispersion of CNTs in various mediums, enhancing their usability in scientific and industrial fields (Cousins et al., 2009).

Supramolecular Hydrogels and Ligand-Receptor Interaction

This compound's derivatives form supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels can respond to ligand-receptor interactions, thermal, or pH perturbations and exhibit chiral recognition. Such properties make them useful for biomedical analysis and drug delivery systems (Zhang et al., 2003).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-17(22)19(24)10-20(11-19)18(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,24H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCBWAPLQFXHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid

CAS RN

2044773-70-6
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid
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